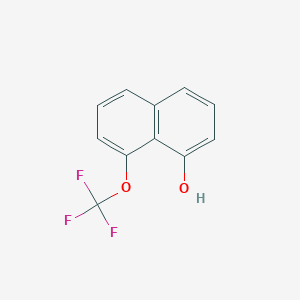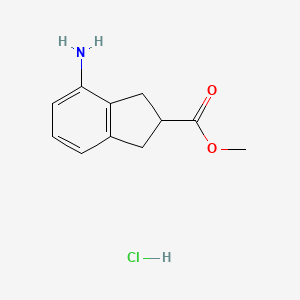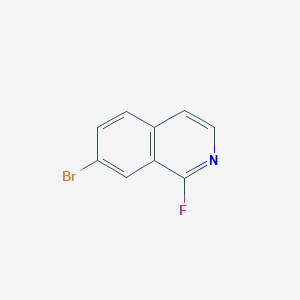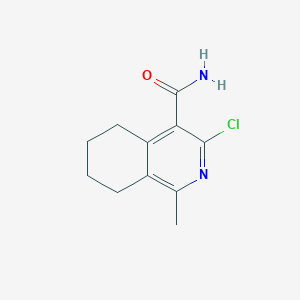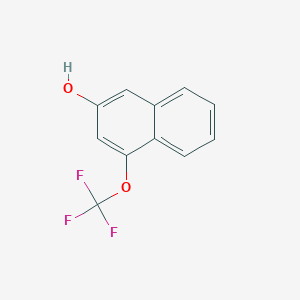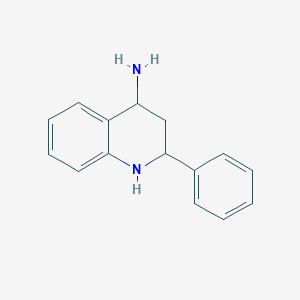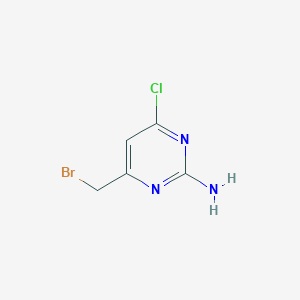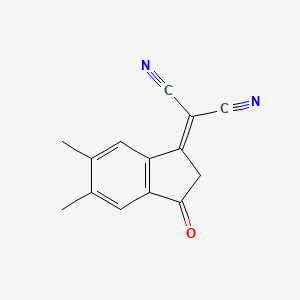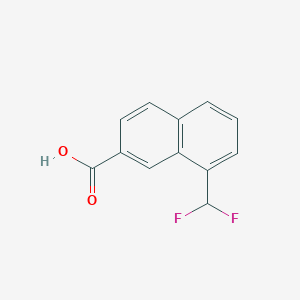
2-(Chlorodifluoromethyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorodifluoromethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H6ClF2NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various synthetic methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . The reaction conditions often require specific reagents and catalysts to facilitate the incorporation of the chlorodifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or distillation, and the use of advanced analytical techniques like NMR, HPLC, and LC-MS to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chlorodifluoromethyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary but often require specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents into the quinoline ring .
Scientific Research Applications
2-(Chlorodifluoromethyl)quinolin-8-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(Chlorodifluoromethyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to interact with bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication and cell death . This mechanism is similar to that of other quinolone antibiotics, which stabilize the enzyme-DNA complex and induce double-strand breaks in the bacterial chromosome .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Chlorodifluoromethyl)quinolin-8-ol include other quinoline derivatives such as:
Fluoroquinolones: These are widely used antibiotics that also target bacterial DNA gyrase and topoisomerase IV.
Chloroquine: An antimalarial drug that shares the quinoline core structure.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Uniqueness
What sets this compound apart from these similar compounds is the presence of both chlorine and fluorine atoms in its structure. This unique combination can enhance its biological activity and alter its chemical properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H6ClF2NO |
|---|---|
Molecular Weight |
229.61 g/mol |
IUPAC Name |
2-[chloro(difluoro)methyl]quinolin-8-ol |
InChI |
InChI=1S/C10H6ClF2NO/c11-10(12,13)8-5-4-6-2-1-3-7(15)9(6)14-8/h1-5,15H |
InChI Key |
SYJYLLWKIAYIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


